2-Amino-1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethan-1-ol is a heterocyclic compound that features a unique structure combining pyrrole and pyrazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethan-1-ol typically involves the cyclization of appropriate precursors. One common method includes the reaction of pyrrole derivatives with pyrazole derivatives under specific conditions to form the desired compound. The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from readily available raw materials. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into more reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
2-Amino-1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-Amino-1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethan-1-ol involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Hexahydrospiro-pyrazolo[3,4-b]pyridine-4,1-pyrrolo[3,2,1-ij]quinolines: These compounds share a similar pyrrole-pyrazole structure and exhibit comparable biological activities.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also feature a pyrazole ring and are studied for their potential as CDK2 inhibitors.
Uniqueness
2-Amino-1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethan-1-ol is unique due to its specific combination of functional groups and its potential for diverse chemical modifications. This uniqueness makes it a valuable scaffold for drug discovery and other scientific research applications .
Properties
Molecular Formula |
C8H13N3O |
---|---|
Molecular Weight |
167.21 g/mol |
IUPAC Name |
2-amino-1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethanol |
InChI |
InChI=1S/C8H13N3O/c9-5-8(12)7-4-6-2-1-3-11(6)10-7/h4,8,12H,1-3,5,9H2 |
InChI Key |
WOTGLJFQZYYLID-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC(=NN2C1)C(CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.